molecular formula C16H16BrF2N5O3S B10937464 N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10937464
M. Wt: 476.3 g/mol
InChI Key: XUEIDOBCDQDFJZ-UHFFFAOYSA-N
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Description

N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenoxy, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(4-bromophenoxy)methyl-1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. This is followed by sulfonamide formation through the reaction with sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted pyrazoles .

Scientific Research Applications

N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N4-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenoxy)-4-(bromomethyl)benzene
  • 1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene
  • 1-(4-Chlorophenoxy)-4-(bromomethyl)benzene

Uniqueness

N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16BrF2N5O3S

Molecular Weight

476.3 g/mol

IUPAC Name

N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H16BrF2N5O3S/c1-10-15(11(2)24(21-10)16(18)19)28(25,26)22-13-7-20-23(8-13)9-27-14-5-3-12(17)4-6-14/h3-8,16,22H,9H2,1-2H3

InChI Key

XUEIDOBCDQDFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=CN(N=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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